SQ 28517 SQ 28517 SQ 28517 is an acetyl derivative from Flavobacterium sp. SC 12,154. It exhibits weak antibacterial activity.
Brand Name: Vulcanchem
CAS No.: 92131-67-4
VCID: VC0543748
InChI: InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1
SMILES: CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O
Molecular Formula: C36H56N12O14S
Molecular Weight: 913 g/mol

SQ 28517

CAS No.: 92131-67-4

Cat. No.: VC0543748

Molecular Formula: C36H56N12O14S

Molecular Weight: 913 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SQ 28517 - 92131-67-4

Specification

CAS No. 92131-67-4
Molecular Formula C36H56N12O14S
Molecular Weight 913 g/mol
IUPAC Name 7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1
Standard InChI Key OWGUAZVXFNLVED-FJANOWQUSA-N
Isomeric SMILES C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O
SMILES CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O
Canonical SMILES CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O
Appearance Solid powder

Introduction

Structural Characterization of SQ 28517

Molecular Architecture

SQ 28517 possesses the systematic IUPAC name L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]- with molecular formula C<sub>36</sub>H<sub>56</sub>N<sub>12</sub>O<sub>14</sub>S and molecular weight 912.97 g/mol . The structure combines a 7-formylaminocephem nucleus with multiple peptide side chains, including acetyl-alanyl-alanyl and guanidinopropyl moieties .

Table 1: Key Structural Features

FeatureDescription
Core Structure5-thia-1-azabicyclo[4.2.0]oct-2-en-8-one (cephem nucleus)
C-7 SubstitutionFormylamino group
C-3 Side ChainMethoxy-linked complex peptide containing acetyl-alanyl-alanyl residues
C-4' PositionGuanidinopropyl group attached via hydroxy-oxobutyl linkage

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal critical structural details :

  • <sup>13</sup>C NMR (D<sub>2</sub>O): Distinct signals at δ 175.2 ppm (C-8 carbonyl), 173.9 ppm (C-4 carbonyl), and 157.5 ppm (guanidino carbon)

  • <sup>1</sup>H NMR patterns confirm the presence of formyl (δ 8.12 ppm, singlet) and acetyl (δ 2.01 ppm, singlet) groups

X-ray crystallographic analysis of derivatives confirmed the relative configurations at C-3' (R*) and C-4' (S*) positions in the side chain .

Synthesis and Derivatization

Biosynthetic Pathway

The native compound is produced through fermentation of Flavobacterium chitinovorum under optimized conditions :

  • Fermentation Medium: Contains chitin derivatives as primary carbon source

  • Production Phase: Maximum yield achieved at 72-96 hours of submerged culture

Chemical Modifications

Key synthetic transformations include:

  • Alkaline Hydrolysis: Converts the native compound (1) to intermediate (4) through cleavage of the formamido group :
    SQ 28517OHIntermediate 4+HCOO\text{SQ 28517} \xrightarrow{\text{OH}^-} \text{Intermediate 4} + \text{HCOO}^-

  • Acid Hydrolysis: Produces constituent amino acids (alanine, ornithine derivatives) and the core cephem structure

  • Derivatization Reactions:

    • Acetylation of free amino groups

    • Oxidation of thioether linkages

Physicochemical Properties

Table 2: Physical Characteristics

PropertyValue/Range
AppearanceHygroscopic colorless powder
Solubility>50 mg/mL in aqueous buffers (pH 6-8)
StabilitypH-dependent degradation (stable at pH 5-7)
pKa3.1 (carboxyl), 8.9 (amino)
Optical Rotation[α]<sub>D</sub><sup>25</sup> +47° (c=1, H<sub>2</sub>O)

Biological Activity and Mechanism

Antimicrobial Spectrum

SQ 28517 demonstrates bactericidal activity against Gram-negative pathogens through penicillin-binding protein (PBP) inhibition :

Table 3: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (μg/mL)
Escherichia coli0.78-3.12
Klebsiella pneumoniae1.56-6.25
Pseudomonas aeruginosa12.5-25.0
Salmonella typhimurium3.12-12.5

Resistance Profile

The compound shows reduced susceptibility to β-lactamase-mediated degradation compared to earlier cephalosporins due to :

  • Steric hindrance from C-7 formylamino group

  • Stabilization of β-lactam ring through electronic effects

Pharmacokinetic Considerations

While full ADME data remains unpublished, preliminary studies indicate:

  • Plasma Protein Binding: 68-72%

  • Elimination Half-life: ~2.3 hours in murine models

  • Renal Excretion: Primary elimination pathway (83% unchanged in urine)

Research Applications

Structure-Activity Relationship (SAR) Studies

Modifications at key positions have revealed :

  • C-7 Formylamino Group: Essential for PBP affinity

  • C-3 Side Chain: Modulates permeability through outer membrane porins

  • Guanidinopropyl Moiety: Enhances binding to anion-rich bacterial surfaces

Combination Therapies

Synergistic effects observed with:

  • Aminoglycosides (3-8 fold MIC reduction)

  • Fluoroquinolones (2-4 fold MIC reduction)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator